

# Solubility and stability of 3,5-Dibromo-2-iodopyridine

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## Compound of Interest

Compound Name: 3,5-Dibromo-2-iodopyridine

Cat. No.: B1593451

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An In-depth Technical Guide to the Solubility and Stability of **3,5-Dibromo-2-iodopyridine**

## Introduction

**3,5-Dibromo-2-iodopyridine** is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2]</sup> However, the successful application of this reagent is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This guide provides a comprehensive technical overview of **3,5-Dibromo-2-iodopyridine**, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

## Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in experimental settings. The key physicochemical properties for **3,5-Dibromo-2-iodopyridine** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> IN	[3]
Molecular Weight	362.79 g/mol	[3]
Appearance	Typically a solid (e.g., white to light beige)	[4]
CAS Number	436799-34-7	[3]
Canonical SMILES	<chem>C1=C(C=NC(=C1Br)I)Br</chem>	[3]
InChIKey	PZQKNKIWCXCOCY-UHFFFAOYSA-N	[3]

## Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of **3,5-Dibromo-2-iodopyridine** is governed by its molecular structure: a relatively nonpolar aromatic pyridine ring substituted with three large, lipophilic halogen atoms.

## Theoretical Solubility Assessment

The principle of "like dissolves like" is the primary determinant of solubility.[5] Polar solvents are effective at dissolving polar solutes, while nonpolar solvents are required for nonpolar solutes. [5] Given the structure of **3,5-Dibromo-2-iodopyridine**, it is predicted to have low solubility in highly polar protic solvents like water and higher solubility in a range of common organic solvents.

The following table provides an inferred solubility profile. It is crucial to recognize that this is a qualitative prediction; quantitative determination via the protocol provided is essential for precise applications.

Solvent	Polarity Index	Expected Solubility	Rationale
Water	10.2	Insoluble / Very Slightly Soluble	High polarity of water is incompatible with the large, nonpolar structure of the molecule. <a href="#">[2]</a> <a href="#">[6]</a>
Methanol	5.1	Soluble	The alkyl chain and moderate polarity allow for effective solvation. <a href="#">[2]</a>
Ethanol	4.3	Likely Soluble	Similar to methanol, ethanol's polarity is suitable for dissolving the compound. <a href="#">[6]</a>
Dichloromethane (DCM)	3.1	Likely Soluble	A common nonpolar aprotic solvent for organic compounds. <a href="#">[6]</a>
Chloroform	4.1	Soluble	A standard solvent for many organic intermediates. <a href="#">[2]</a>
Tetrahydrofuran (THF)	4.0	Likely Soluble	A versatile ether solvent capable of dissolving a wide range of organic compounds. <a href="#">[6]</a>
Acetonitrile	5.8	Likely Soluble	A polar aprotic solvent that can often dissolve moderately polar compounds. <a href="#">[6]</a>
Dimethyl Sulfoxide (DMSO)	7.2	Soluble	A highly polar aprotic solvent with strong solvating power for a

wide range of organic molecules.[\[7\]](#)

N,N-

Dimethylformamide

(DMF)

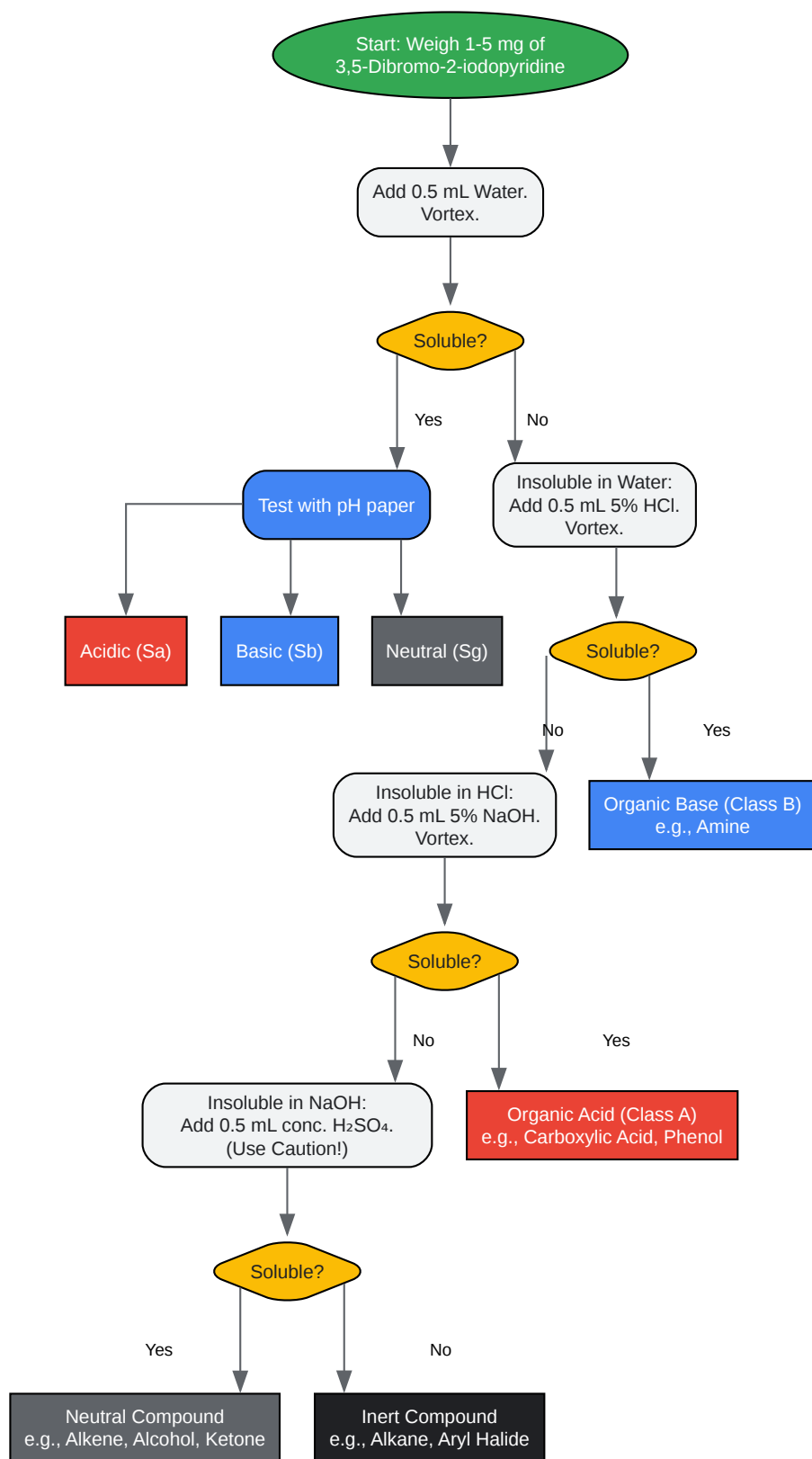
6.4

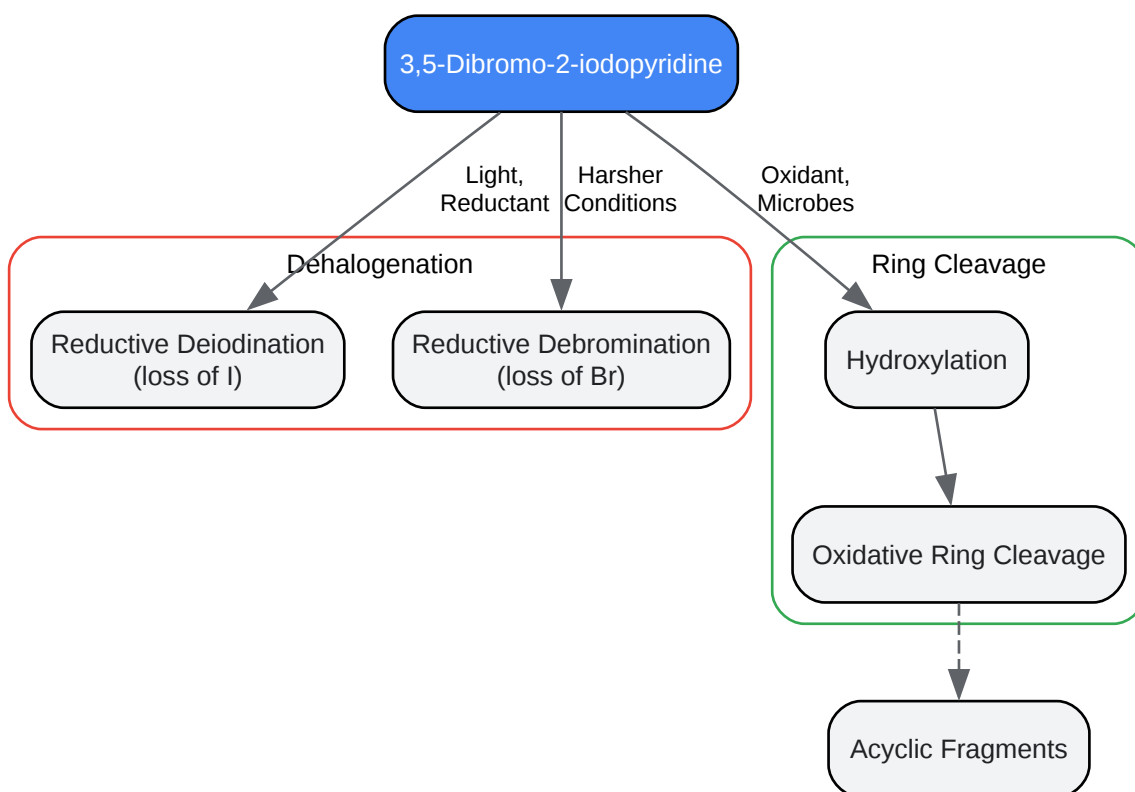
Soluble

Similar to DMSO, DMF is a powerful polar aprotic solvent.  
[\[7\]](#)

## Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a hierarchical method for assessing solubility in various solvent systems.





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